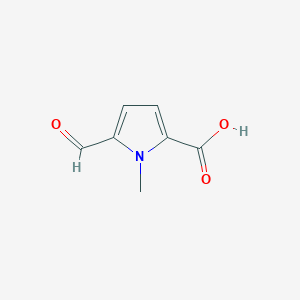
5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyrrole ring, which is a five-membered aromatic structure containing nitrogen, and exhibits significant potential in medicinal chemistry due to its interaction with various biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing enzyme activity and cellular processes. The compound has been studied for its role as an inhibitor of calpain enzymes, which are cysteine proteases involved in various cellular functions including apoptosis and cell signaling.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on calpain isoforms. For instance, it has shown an IC50 value of 25 nM against o-CAPN2, indicating high selectivity and potency compared to other known calpain inhibitors .
Table 1: Inhibition Potency of this compound Against Calpain Isoforms
| Compound | Target | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | o-CAPN2 | 25 | >11 (vs o-CAPN1) |
| Other known inhibitors | Various | Varies | N/A |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo investigations are crucial for understanding the biological relevance of this compound. Limited animal studies have indicated that derivatives of pyrrole compounds, including 5-formyl derivatives, may exhibit anti-inflammatory and antioxidant properties . However, comprehensive in vivo data specifically for this compound remain sparse.
Case Study: Antioxidant Activity
A study investigating the antioxidant capacity of pyrrole derivatives found that certain compounds, including those related to this compound, demonstrated significant free radical scavenging activity. The results suggested that these compounds could potentially mitigate oxidative stress-related diseases .
Case Study: Antimicrobial Properties
Research has also explored the antimicrobial properties of pyrrole derivatives. For example, some studies indicated that related compounds exhibited activity against various bacterial strains, suggesting a potential for development as antimicrobial agents .
Propriétés
IUPAC Name |
5-formyl-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-5(4-9)2-3-6(8)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBYIDEBJVXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665069 | |
| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224295-73-2 | |
| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















